ethyl (2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-(2-{[2-({4-METHYL-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound featuring multiple functional groups, including triazole, thiazole, and pyrrole moieties
Preparation Methods
The synthesis of ETHYL 2-(2-{[2-({4-METHYL-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Triazole and Thiazole Rings: The synthesis often starts with the formation of the triazole and thiazole rings through cyclization reactions involving appropriate precursors.
Introduction of Pyrrole Moiety: The pyrrole moiety is introduced via condensation reactions with suitable aldehydes or ketones.
Final Coupling and Esterification: The final steps involve coupling the intermediate compounds and esterification to form the ethyl acetate group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 2-(2-{[2-({4-METHYL-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole or thiazole rings.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different ester derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-(2-{[2-({4-METHYL-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Chemical Biology: Researchers investigate its role in biological systems, including enzyme inhibition and interaction with biomolecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-({4-METHYL-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and thiazole rings are often involved in these interactions, forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes. The pyrrole moiety may also contribute to the binding affinity and specificity.
Comparison with Similar Compounds
ETHYL 2-(2-{[2-({4-METHYL-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can be compared with similar compounds such as:
2-Ethyl-4-methylimidazole: This compound shares the imidazole ring structure but lacks the additional functional groups present in the target compound.
Thiazole Derivatives: Compounds like 2-mercapto-4-methyl-5-thiazoleacetic acid have similar thiazole rings but differ in their overall structure and functional groups.
Triazole Compounds: Various triazole derivatives are used in medicinal chemistry, but the unique combination of triazole, thiazole, and pyrrole moieties in the target compound sets it apart.
Properties
Molecular Formula |
C18H22N6O3S2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H22N6O3S2/c1-4-27-16(26)8-12-10-28-17(19-12)20-15(25)11-29-18-22-21-14(24(18)3)9-13-6-5-7-23(13)2/h5-7,10H,4,8-9,11H2,1-3H3,(H,19,20,25) |
InChI Key |
AZUCKSAMBGGCOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)CC3=CC=CN3C |
Origin of Product |
United States |
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